molecular formula C13H16O B2586166 3-Phenylcycloheptan-1-one CAS No. 74395-08-7

3-Phenylcycloheptan-1-one

Cat. No.: B2586166
CAS No.: 74395-08-7
M. Wt: 188.27
InChI Key: JLDCLDZGNYDRKX-UHFFFAOYSA-N
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Description

3-Phenylcycloheptan-1-one is an organic compound characterized by a cycloheptane ring substituted with a phenyl group and a ketone functional group.

Scientific Research Applications

3-Phenylcycloheptan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for 3-Phenylcycloheptan-1-one indicates that it may cause skin irritation, eye irritation, and may cause drowsiness or dizziness . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

While specific future directions for 3-Phenylcycloheptan-1-one are not available, the field of synthetic chemistry continues to evolve with new methodologies and applications. Future research may explore more efficient synthesis methods, potential applications, and the environmental impact of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of cycloheptanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylcycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone functional group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-phenylcycloheptanoic acid.

    Reduction: Formation of 3-phenylcycloheptanol.

    Substitution: Formation of nitro, sulfo, or halo derivatives of this compound

Mechanism of Action

The mechanism of action of 3-Phenylcycloheptan-1-one involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating their function. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

    Cycloheptanone: Lacks the phenyl group, making it less versatile in terms of chemical reactivity and biological activity.

    3-Phenylcyclohexan-1-one: Contains a six-membered ring instead of a seven-membered ring, which can influence its chemical properties and reactivity.

    Benzophenone: Contains two phenyl groups attached to a carbonyl group, differing significantly in structure and reactivity.

Uniqueness: 3-Phenylcycloheptan-1-one is unique due to its seven-membered ring structure combined with a phenyl group and a ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-phenylcycloheptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDCLDZGNYDRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74395-08-7
Record name 3-phenylcycloheptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Next, the scope of boronic acids that can be utilized was briefly examined. More specifically, the general experimental procedure for the 1,4-addition of arylboronic acids to enones will be described using 2-cyclohexen-1-one and phenylboronic acid. A mixture of 2-cyclohexen-1-one (96 mg, 1 mmol) and phenylboronic acid (158 mg, 1.3 mmol) was taken in a round bottom flask. A toluene solution (3 ml) containing Rh(acac)(CO)2 (5 mg, 0.02 mmol) and JanaPhos (70 mg, 0.03 mmol, Rh/P=1/3) was added to it in an inert atmosphere. A solution of methanol and water (1:1, 0.5 ml) was added to it via syringe. The reaction mixture was heated at 50° C. for 15 hours until the starting material was consumed as indicated by TLC. Then 25 ml methanol was added to it mixture and the catalyst was precipitated out as a white solid. It was filtered out by a Schlenk filter and underwent for the consecutive runs. The filtrate was evaporated under reduced pressure to obtain the crude product which was further purified by column chromatography (10% ethyl acetate in hexane) to obtain the pure product (144 mg, 83% yield).
[Compound]
Name
boronic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
arylboronic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
enones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
96 mg
Type
reactant
Reaction Step Seven
Quantity
158 mg
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
Rh(acac)(CO)2
Quantity
5 mg
Type
reactant
Reaction Step Eight
Yield
83%

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